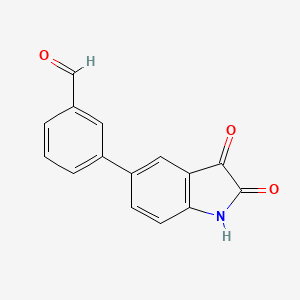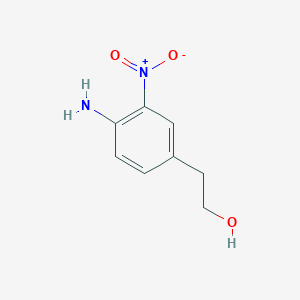
2-(4-Amino-3-nitrophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3-nitrophenyl)ethanol is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with an ethanol group (-CH2CH2OH)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-nitrophenyl)ethanol typically involves the nitration of 4-aminophenol followed by reduction and subsequent reaction with ethylene oxide. The nitration process introduces the nitro group to the benzene ring, while the reduction step converts the nitro group to an amino group. The final step involves the reaction with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Amino-3-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and sulfonic acids.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
2-(4-Amino-3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Amino-3-nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(4-Nitrophenyl)ethanol: Similar structure but lacks the amino group.
4-Amino-3-nitrophenol: Similar structure but lacks the ethanol group.
2-Amino-4-nitrophenol: Similar structure but with different positioning of functional groups.
Uniqueness
2-(4-Amino-3-nitrophenyl)ethanol is unique due to the presence of both amino and nitro groups on the benzene ring along with an ethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
2-(4-amino-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4,9H2 |
InChIキー |
PGWCQWNKURSDSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCO)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


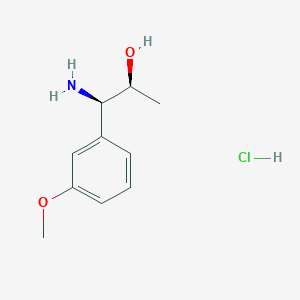

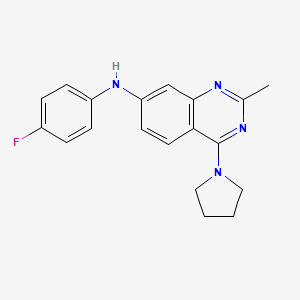
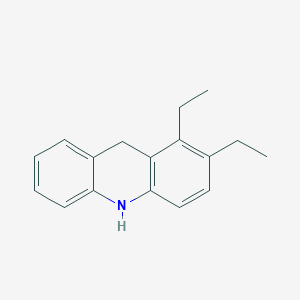
![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)


![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)

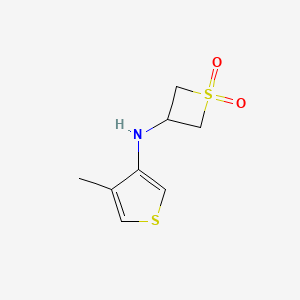
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
